![molecular formula C19H21N7O3S B2895554 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 796881-03-3](/img/structure/B2895554.png)
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThe final steps involve the formation of the purine core and the attachment of the morpholine ring .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including refluxing, purification through column chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and purine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, a series of benzimidazole derivatives were synthesized and tested against various bacterial and fungal strains. The results indicated that compounds similar to 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol and ampicillin .
Compound | MIC (µg/ml) | Activity Type |
---|---|---|
This compound | 12.5 - 25 | Antibacterial |
Compound A | 50 | Antifungal |
Compound B | 25 - 100 | Antibacterial |
Anti-inflammatory Properties
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. For example, compounds in this class have shown significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process. The compound's ability to reduce edema and pain in animal models has been documented, with some studies reporting a reduction in inflammation comparable to standard anti-inflammatory drugs such as indomethacin .
Study on Antimicrobial Efficacy
In a study conducted by Wang et al., a library of purine-benzimidazole hybrids was evaluated for antimicrobial potency. The compound exhibited a remarkable ability to inhibit multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Investigation of Anti-inflammatory Effects
Research by Sharma et al. highlighted the analgesic effects of benzimidazole derivatives in vivo. The study demonstrated that specific derivatives reduced pain responses significantly more than traditional analgesics at equivalent doses . This finding supports the potential use of compounds like this compound in treating inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The purine core can mimic nucleotides, interfering with DNA and RNA synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole, morpholine, and purine moieties in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
The compound 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A purine core which is fundamental in many biological processes.
- A benzimidazole moiety that is known for various pharmacological activities.
- A morpholine group , which often enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The presence of the benzimidazole and morpholine groups in this compound suggests potential effectiveness against bacterial and fungal strains.
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
7-[...]-3-Methyl... | Antimicrobial | E. coli | |
7-[...]-3-Methyl... | Antifungal | C. albicans |
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt.
- Case Study : A study on related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting a similar potential for the compound .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibitors : Similar compounds have been reported to act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in cellular signaling.
- Interference with DNA/RNA Synthesis : Due to its purine structure, it may compete with natural substrates.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Metabolism : Investigations into its metabolic pathways suggest that it undergoes significant hepatic metabolism, impacting its bioavailability .
- Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required for conclusive results.
Propiedades
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-6-9-29-10-7-25)8-11-30-17-20-12-4-2-3-5-13(12)21-17/h2-5H,6-11H2,1H3,(H,20,21)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSWFRAYZKHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.